molecular formula C18H12Cl2F3N3OS3 B11979422 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11979422
M. Wt: 510.4 g/mol
InChI Key: NCJQDCLYKPLPRV-UHFFFAOYSA-N
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Description

2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a thiadiazole ring, a chlorobenzyl group, and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride.

    Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be attached through an acylation reaction using 2-chloro-5-(trifluoromethyl)benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorobenzyl and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols (depending on the functional groups present).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential bioactivity. The presence of the thiadiazole ring and the trifluoromethyl group suggests it could have interesting pharmacological properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structure suggests it might interact with biological targets such as enzymes or receptors.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The presence of the thiadiazole ring suggests it could inhibit certain enzymes by binding to their active sites.

Comparison with Similar Compounds

Similar Compounds

  • **2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • **2-({5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
  • **2-({5-[(4-bromobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique reactivity and bioactivity. The presence of both chlorobenzyl and trifluoromethylphenyl groups can enhance its stability and lipophilicity, potentially improving its pharmacokinetic properties.

Biological Activity

The compound 2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a derivative of the 1,3,4-thiadiazole scaffold, which has been widely studied for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Structure and Properties

The compound features a thiadiazole ring that enhances its lipophilicity and allows it to cross cellular membranes effectively. The presence of various functional groups, such as the 4-chlorobenzyl and trifluoromethyl phenyl moieties, contributes to its biological activity by facilitating interactions with specific molecular targets.

The biological activity of thiadiazole derivatives is primarily attributed to their ability to interact with enzymes and receptors within biological systems. The sulfanyl groups in this compound may play a crucial role in forming hydrogen bonds with target proteins, which is essential for its pharmacological effects . The compound's lipophilicity allows it to penetrate cell membranes efficiently, enhancing its potential as a therapeutic agent .

Biological Activities

  • Antimicrobial Activity
    • Thiadiazole derivatives have shown significant antibacterial and antifungal properties. Research indicates that compounds similar to the one in focus exhibit activity against various pathogens, including E. coli and Pseudomonas aeruginosa. Studies have reported that modifications in the thiadiazole structure can enhance antimicrobial efficacy .
  • Anticancer Properties
    • The compound's potential as an anticancer agent has been explored in several studies. Thiadiazole derivatives have been found to inhibit cancer cell proliferation in various human cancer cell lines. For instance, certain derivatives demonstrated selective cytotoxicity against leukemia cells expressing the Bcr-Abl tyrosine kinase . The mechanism involves inhibition of key signaling pathways critical for cancer cell survival.
  • Anti-inflammatory Effects
    • Compounds containing thiadiazole rings have been reported to exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This activity suggests potential applications in treating inflammatory diseases .
  • Antiviral Activity
    • Some derivatives have shown promising antiviral effects against viruses like the Tobacco Mosaic Virus (TMV). In vitro studies indicated that specific modifications could enhance antiviral activity significantly .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial activity of a series of 1,3,4-thiadiazole derivatives against common bacterial strains. The results indicated that derivatives with specific substitutions exhibited greater potency compared to standard antibiotics like Gentamicin and Ampicillin .

Case Study 2: Anticancer Activity

Another research focused on the synthesis of novel thiadiazole derivatives aimed at inhibiting Bcr-Abl kinase activity. One derivative demonstrated an IC50 value of 7.4 µM against K562 cells, indicating strong potential for development as a targeted cancer therapy .

Summary Table of Biological Activities

Biological Activity Effectiveness Target Pathogens/Conditions
AntibacterialHighE. coli, Pseudomonas aeruginosa
AntifungalModerateVarious fungal strains
AnticancerHighHuman cancer cell lines
Anti-inflammatoryModerateInflammatory conditions
AntiviralVariableTobacco Mosaic Virus

Properties

Molecular Formula

C18H12Cl2F3N3OS3

Molecular Weight

510.4 g/mol

IUPAC Name

2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H12Cl2F3N3OS3/c19-12-4-1-10(2-5-12)8-28-16-25-26-17(30-16)29-9-15(27)24-14-7-11(18(21,22)23)3-6-13(14)20/h1-7H,8-9H2,(H,24,27)

InChI Key

NCJQDCLYKPLPRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Cl

Origin of Product

United States

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